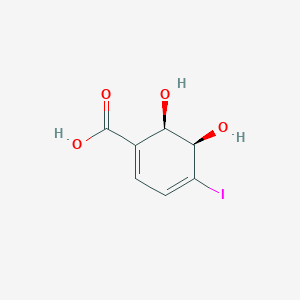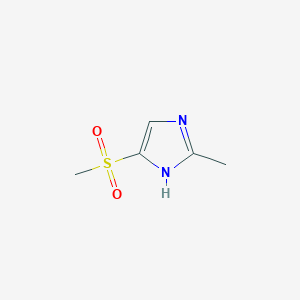
2-Methyl-4-(methylsulfonyl)-1H-imidazole
Descripción general
Descripción
2-Methyl-4-(methylsulfonyl)-1H-imidazole is a heterocyclic organic compound with the chemical formula C5H8N2O2S. It is commonly known as MSMI and is used in various scientific research applications. MSMI is a bioactive compound that has been extensively studied for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of MSMI is not well understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. MSMI has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. MSMI has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in cellular energy regulation.
Biochemical and Physiological Effects:
MSMI has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MSMI has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. In addition, MSMI has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSMI has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MSMI is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MSMI has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. MSMI also has a strong odor, which may make it unpleasant to work with in large quantities.
Direcciones Futuras
There are several future directions for the study of MSMI. One potential direction is to further investigate its potential therapeutic properties, particularly in the areas of cancer treatment and inflammation. Another direction is to explore the use of MSMI as a tool for studying various signaling pathways in the body. Additionally, the development of new synthesis methods for MSMI may help to improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 2-Methyl-4-(methylsulfonyl)-1H-imidazole is a bioactive compound that has been extensively studied for its potential therapeutic properties. MSMI has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities, and has potential applications in cancer treatment. While MSMI has some limitations for lab experiments, it is relatively easy to synthesize and has several advantages for research purposes. There are several future directions for the study of MSMI, which may help to further elucidate its potential therapeutic properties and mechanisms of action.
Aplicaciones Científicas De Investigación
MSMI has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. MSMI has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-methyl-5-methylsulfonyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-4-6-3-5(7-4)10(2,8)9/h3H,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLDOTRVHQHDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



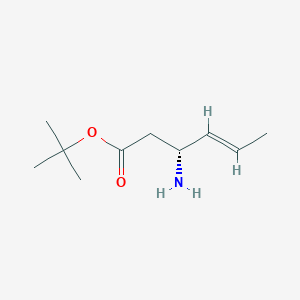

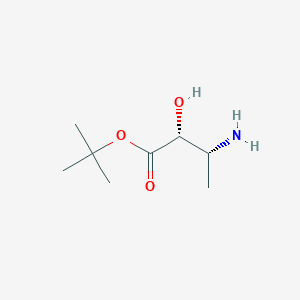
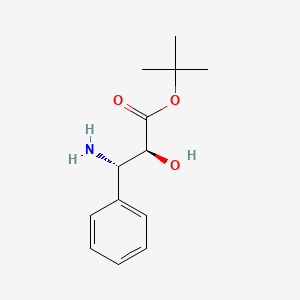

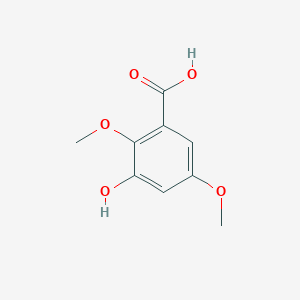


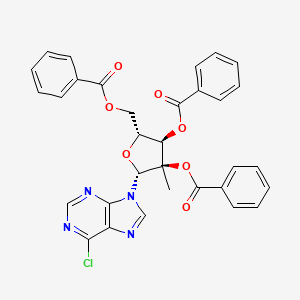
![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)
![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)
